
2,4-Pentanedione, 3-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanedione, 3-nitro-: is an organic compound that belongs to the class of nitroketones It is a derivative of 2,4-pentanedione, where a nitro group (-NO2) is substituted at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-pentanedione, 3-nitro- typically involves the nitration of 2,4-pentanedione. This can be achieved by treating 2,4-pentanedione with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the third carbon position.
Industrial Production Methods: In an industrial setting, the production of 2,4-pentanedione, 3-nitro- can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of safer nitrating agents and optimized reaction conditions can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Pentanedione, 3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted ketones or enols.
Aplicaciones Científicas De Investigación
Chemistry: 2,4-Pentanedione, 3-nitro- is used as a building block in organic synthesis. It can be used to synthesize various heterocyclic compounds and as a precursor for the preparation of complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and as a substrate in biochemical assays.
Industry: In the materials science industry, 2,4-pentanedione, 3-nitro- can be used in the synthesis of polymers and as a stabilizer in the production of certain materials.
Mecanismo De Acción
The mechanism of action of 2,4-pentanedione, 3-nitro- involves its interaction with various molecular targets. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to modifications in their structure and function. The compound can also act as an electrophile, reacting with nucleophilic sites in enzymes and other proteins, thereby affecting their activity.
Comparación Con Compuestos Similares
2,4-Pentanedione (Acetylacetone): A diketone with similar structural features but without the nitro group.
3-Nitroacetophenone: A nitroketone with a similar nitro group but different carbonyl positioning.
2-Nitropropane: A nitroalkane with a simpler structure.
Uniqueness: 2,4-Pentanedione, 3-nitro- is unique due to the presence of both a diketone and a nitro group in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications. The nitro group enhances the compound’s electrophilicity, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
32113-67-0 |
|---|---|
Fórmula molecular |
C5H7NO4 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
3-nitropentane-2,4-dione |
InChI |
InChI=1S/C5H7NO4/c1-3(7)5(4(2)8)6(9)10/h5H,1-2H3 |
Clave InChI |
TZYZJJBYPMTHJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


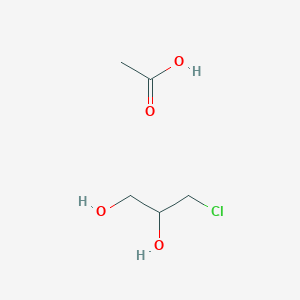

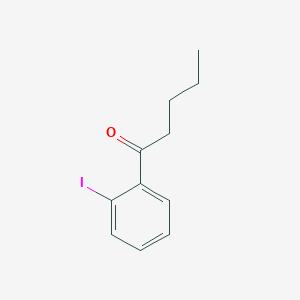
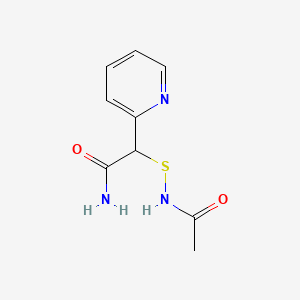
![alpha-[O-Nitro-p-trifluoromethylphenyl]-p-chlorocinnamic acid](/img/structure/B14685272.png)
![3,3-Bis(2-methoxyphenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B14685278.png)
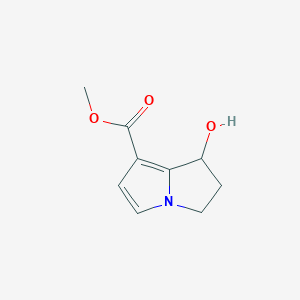
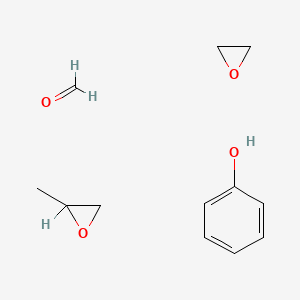

![methyl 3-carbamoyl-5-(2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B14685311.png)
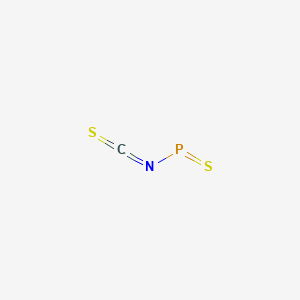
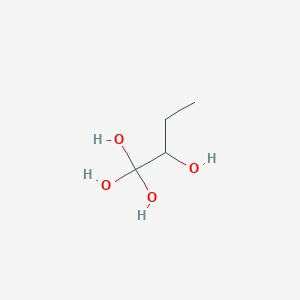

![1,5a,7a,10a-Tetramethyl-8-(6-methylheptan-2-yl)hexadecahydro-1h-cyclopenta[5,6]naphtho[2,1-c]oxepine](/img/structure/B14685340.png)
